4-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]-methylamino]benzenesulfonyl fluoride;ethanesulfonic acid
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Overview
Description
4-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]-methylamino]benzenesulfonyl fluoride;ethanesulfonic acid is a complex organic compound that features a triazine ring, a sulfonyl fluoride group, and an ethanesulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]-methylamino]benzenesulfonyl fluoride;ethanesulfonic acid involves multiple steps. The starting material is typically 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), which undergoes substitution reactions to introduce the desired functional groups. The reaction conditions often involve the use of bases such as sodium carbonate and solvents like dioxane and water .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as microwave irradiation can be employed to reduce reaction times and improve product quality .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the triazine ring can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium carbonate, nucleophiles such as amines, and catalysts like palladium for coupling reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biology and medicine, derivatives of this compound have shown potential antimicrobial and anticancer activities. The triazine ring is a common motif in many biologically active molecules .
Industry
In the industrial sector, this compound can be used in the production of dyes, agrochemicals, and pharmaceuticals. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 4-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]-methylamino]benzenesulfonyl fluoride;ethanesulfonic acid involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-diamino-1,3,5-triazine: A simpler triazine derivative with similar biological activities.
2-Chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines: Compounds with applications in crystal engineering.
Uniqueness
What sets 4-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]-methylamino]benzenesulfonyl fluoride;ethanesulfonic acid apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
21320-57-0 |
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Molecular Formula |
C22H28ClFN6O7S2 |
Molecular Weight |
607.1 g/mol |
IUPAC Name |
4-[[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]-methylamino]benzenesulfonyl fluoride;ethanesulfonic acid |
InChI |
InChI=1S/C20H22ClFN6O4S.C2H6O3S/c1-20(2)26-18(23)25-19(24)28(20)13-6-9-16(15(21)10-13)32-11-17(29)27(3)12-4-7-14(8-5-12)33(22,30)31;1-2-6(3,4)5/h4-10H,11H2,1-3H3,(H4,23,24,25,26);2H2,1H3,(H,3,4,5) |
InChI Key |
BAIHMOCUKOXIEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCC(=O)N(C)C3=CC=C(C=C3)S(=O)(=O)F)Cl)N)N)C |
Origin of Product |
United States |
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